1-Propylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

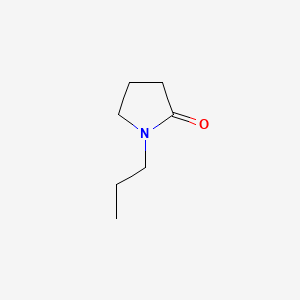

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCALJVULAGICIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340683 | |

| Record name | 1-propylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-99-3 | |

| Record name | N-Propyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-propylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Propylpyrrolidin-2-one chemical structure and properties

An In-Depth Technical Guide to 1-Propylpyrrolidin-2-one: Chemical Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a substituted γ-lactam of significant interest in medicinal chemistry and synthetic applications. The document delves into its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic profile. Furthermore, it explores the reactivity of the N-alkylated pyrrolidinone scaffold and discusses its current and potential applications in the field of drug development, drawing parallels with structurally related bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chemical entity.

Introduction: The Pyrrolidinone Scaffold in Modern Chemistry

The pyrrolidin-2-one moiety, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique combination of a polar amide group within a constrained, non-planar ring system imparts favorable properties such as high solvency, thermal stability, and the ability to engage in specific biological interactions.[3][4] The N-alkylation of the pyrrolidinone core, as seen in this compound, allows for the fine-tuning of its physicochemical properties, including lipophilicity and steric profile, which is a critical strategy in the design of novel therapeutics and functional materials.[5]

This guide focuses specifically on this compound, providing an in-depth analysis of its chemical identity, properties, and the scientific rationale behind its synthesis and potential applications.

Chemical Structure and Identification

This compound is characterized by a five-membered lactam ring where the nitrogen atom is substituted with a propyl group. This structure dictates its chemical behavior and physical properties.

Structural Representation

The chemical structure of this compound is illustrated below. The molecule consists of a saturated five-membered ring containing a nitrogen atom adjacent to a carbonyl group, with a propyl chain attached to the nitrogen.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for unambiguous reference.[6]

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 3470-99-3 | [6][7] |

| Molecular Formula | C₇H₁₃NO | [6][7] |

| Molecular Weight | 127.18 g/mol | [6][7] |

| Canonical SMILES | CCCN1CCCC1=O | [6] |

| InChI | InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | [6] |

| InChIKey | DCALJVULAGICIX-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application as a solvent, and role in chemical synthesis.

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [7] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| Flash Point | 96.3 ± 9.3 °C | [7] |

| Water Solubility | Miscible (inferred from related compounds) | [3][4] |

| LogP | 0.67 | [7] |

The propyl group increases the lipophilicity of the molecule compared to its parent compound, 2-pyrrolidinone, which is reflected in its positive LogP value. Its high boiling point and polar aprotic nature make it a potentially useful solvent for a variety of chemical reactions.

Synthesis of this compound

The synthesis of N-alkylated pyrrolidinones can be achieved through several synthetic routes. The most common methods involve the alkylation of 2-pyrrolidinone or reductive amination pathways.

Reductive Amination of 2-Pyrrolidinone

A documented method for the synthesis of this compound involves the reductive amination of 2-pyrrolidinone with propionaldehyde. This one-pot reaction is efficient and proceeds via the formation of an intermediate N-vinylpyrrolidone or a related enamine, which is subsequently reduced.

Reaction Scheme: 2-Pyrrolidinone + Propionaldehyde --(H₂, Catalyst)--> this compound

Experimental Protocol: A detailed protocol for a similar reaction provides a solid foundation for the synthesis of this compound.[8][9]

-

Reaction Setup: In a high-pressure reactor, suspend 2-pyrrolidinone, propionaldehyde, a dehydrating agent (e.g., anhydrous sodium sulfate), and a hydrogenation catalyst (e.g., 20% Palladium on Carbon) in a suitable solvent like ethyl acetate.

-

Reaction Conditions: The mixture is stirred under a hydrogen atmosphere (e.g., 4 MPa) at an elevated temperature (e.g., 100°C) for several hours.

-

Work-up and Purification: After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a characteristic fragmentation pattern. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ and several key fragments.

-

m/z = 98: This is often the base peak and corresponds to the loss of the ethyl group from the propyl substituent (M - 29), resulting in a stable N-methylene-2-pyrrolidinone cation.[6]

-

m/z = 70: Corresponds to the loss of the entire propyl group (M - 43).

-

m/z = 41: A common fragment in aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Propyl Group: A triplet at approximately 0.9 ppm (CH₃), a sextet around 1.5 ppm (CH₂), and a triplet around 3.2 ppm (N-CH₂).

-

Pyrrolidinone Ring: A triplet around 3.4 ppm (N-CH₂), a quintet around 2.0 ppm (CH₂), and a triplet around 2.4 ppm (CH₂-C=O).

-

-

¹³C NMR:

-

Propyl Group: Signals expected around 11 ppm (CH₃), 21 ppm (CH₂), and 48 ppm (N-CH₂).

-

Pyrrolidinone Ring: Signals expected around 49 ppm (N-CH₂), 31 ppm (CH₂), 18 ppm (CH₂), and a downfield signal for the carbonyl carbon around 175 ppm.[6]

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl group.

-

~1680-1700 cm⁻¹: Strong C=O stretching vibration of the tertiary amide (lactam).

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1290 cm⁻¹: C-N stretching vibration.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the lactam functionality. Like other N-alkyl pyrrolidones, it is generally stable under neutral conditions.

-

Hydrolysis: The lactam ring can be opened via hydrolysis under either strong acidic or basic conditions to yield 4-(propylamino)butanoic acid.[3]

-

Reduction: The amide carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride to yield 1-propylpyrrolidine.

-

Alpha-Carbon Chemistry: The protons on the carbon atom adjacent to the carbonyl group (C3) can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Drug Development and Research

While specific applications of this compound are not extensively documented, the broader class of pyrrolidinone derivatives is of immense importance in pharmacology.[1][2]

-

Building Block for Bioactive Molecules: The pyrrolidinone scaffold is a core component of numerous biologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[5] this compound serves as a valuable lipophilic building block for the synthesis of such derivatives.

-

Lead Compound for CNS-active Agents: The structural similarity of the pyrrolidinone ring to the neurotransmitter GABA suggests its potential in designing central nervous system (CNS) active agents.[4] For instance, the racetam class of nootropic drugs features a pyrrolidinone core. Furthermore, derivatives such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one have been investigated for their antiarrhythmic properties.[12]

-

Intermediate for Complex Syntheses: The isomer, (R)-4-propyl-pyrrolidin-2-one, is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug.[13] This highlights the utility of propyl-substituted pyrrolidinones in the synthesis of complex pharmaceutical targets.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

Based on the safety data for closely related compounds like N-methyl-2-pyrrolidone, the following handling procedures are recommended:[14]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.

Conclusion

This compound is a versatile chemical compound with a well-defined structure and a range of useful physicochemical properties. Its synthesis is straightforward, and its reactivity is characteristic of the N-alkylated γ-lactam class. While direct applications are still emerging, its structural relationship to a wide array of pharmacologically active molecules makes it a compound of significant interest for researchers in drug discovery and synthetic organic chemistry. The information presented in this guide provides a solid technical foundation for scientists working with or considering the use of this compound in their research endeavors.

References

-

Chemsrc. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3.

-

PubChem. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544.

-

Wikipedia. N-Methyl-2-pyrrolidone.

-

PubChem. 1-(Pyrrolidin-1-yl)prop-2-en-1-one.

-

Sigma-Aldrich. N-Methyl-2-pyrrolidone Safety Data Sheet.

-

ChemicalBook. 1-Vinyl-2-pyrrolidone(88-12-0)MSDS.

-

Leira, H. L., & Andersen, A. (1992). Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP). Contact dermatitis, 27(3), 148–150.

-

Fisher Scientific. 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Safety Data Sheet.

-

Płaziński, W., Polański, J., & Malawska, B. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. SAR and QSAR in Environmental Research, 22(7-8), 775-789.

-

Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.

-

CAMEO Chemicals. N-METHYL-2-PYRROLIDONE.

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 25(3), 1837-1869.

-

Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).

-

Google Patents. Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.

-

Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate.

-

ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives.

-

Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central.

-

SpectraBase. 1-(Prop-1-enyl)pyrrolidin-2-one - MS (GC) - Spectrum.

-

ChemicalBook. 2-Pyrrolidinone - Safety Data Sheet.

-

Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718.

-

Sigma-Aldrich. Pyrrolidine Safety Data Sheet.

-

ChemicalBook. 2-Pyrrolidinone.

-

Fisher Scientific. 2-Pyrrolidinone Safety Data Sheet.

-

Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.

-

NIST WebBook. 2-Pyrrolidinone.

-

PubChem. 4-Propylpyrrolidin-2-one.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.

-

Charisiadis, P., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169.

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

-

NIST WebBook. 2-Pyrrolidinone Mass Spectrum.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3 | Chemsrc [chemsrc.com]

- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

- 9. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-Propylpyrrolidin-2-one (CAS: 3470-99-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Propylpyrrolidin-2-one, also known as N-Propyl-2-pyrrolidinone, corresponding to CAS number 3470-99-3. The document delineates its chemical identity, physicochemical properties, a representative synthesis protocol, key applications, and essential safety and handling information. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, grounded in authoritative data and established scientific principles. Visual aids in the form of diagrams are provided to clarify complex processes and relationships, ensuring a holistic and practical resource for laboratory and development settings.

Chemical Identity and Nomenclature

The compound registered under CAS (Chemical Abstracts Service) number 3470-99-3 is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] It is a derivative of 2-pyrrolidinone, a five-membered lactam, where a propyl group is substituted on the nitrogen atom.

Common synonyms for this compound include N-Propyl-2-pyrrolidinone, N-Propylpyrrolidone, and 1-propyl-2-pyrrolidone.[1][2] Its molecular formula is C7H13NO, and it has a molecular weight of approximately 127.18 g/mol .[1][2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, dictating its behavior as a solvent, reactant, or formulation component. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3470-99-3 | ChemSrc[2] |

| Molecular Formula | C7H13NO | PubChem[1] |

| Molecular Weight | 127.18 g/mol | PubChem[1] |

| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | ChemSrc[2] |

| Density | 1.0 ± 0.1 g/cm³ | ChemSrc[2] |

| Flash Point | 96.3 ± 9.3 °C | ChemSrc[2] |

| LogP (Octanol-Water Partition Coefficient) | 0.67 | ChemSrc[2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | ChemSrc[2] |

| Refractive Index | 1.466 | ChemSrc[2] |

| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[3][4] |

Synthesis Protocol: N-Alkylation of 2-Pyrrolidinone

The synthesis of N-alkylated pyrrolidones is a well-established chemical transformation. One of the most direct methods involves the N-alkylation of the parent 2-pyrrolidinone ring. This reaction leverages the relative acidity of the N-H proton, which can be removed by a suitable base to form a nucleophilic anion that subsequently reacts with an alkyl halide.[5]

Principle of the Reaction

The hydrogen atom on the nitrogen in 2-pyrrolidinone is susceptible to deprotonation by a base. The resulting nucleophilic nitrogen anion can then undergo a substitution reaction with an alkyl halide, such as 1-bromopropane, to form the N-alkylated product, this compound.

Detailed Step-by-Step Methodology

Materials:

-

2-Pyrrolidinone

-

1-Bromopropane

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3) as base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-pyrrolidinone and the anhydrous solvent (e.g., DMF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add the base (e.g., sodium hydride) portion-wise to the stirred solution under a nitrogen atmosphere. Causality: The use of a strong base like NaH ensures complete deprotonation of the 2-pyrrolidinone, forming the highly reactive pyrrolidinone anion. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.

-

Alkylation: After the addition of the base is complete and hydrogen evolution has ceased (if using NaH), add 1-bromopropane dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir overnight. Causality: The pyrrolidinone anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the C-N bond.

-

Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Causality: The aqueous work-up removes the inorganic salts and any remaining DMF. The bicarbonate wash neutralizes any residual acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Caption: Workflow for the N-alkylation of 2-pyrrolidinone.

Applications in Research and Industry

While specific applications for this compound are less documented than for its counterparts like N-Methyl-2-pyrrolidone (NMP) or N-Vinyl-2-pyrrolidone (NVP), its chemical structure suggests its utility in similar domains. Pyrrolidinone derivatives are valued as high-polarity, aprotic solvents with excellent thermal and chemical stability.[6][7]

Potential Roles:

-

Specialty Solvent: Like other N-alkyl-pyrrolidones, it can serve as a high-boiling point, polar aprotic solvent.[7][8] Its properties make it suitable for dissolving a wide range of organic and inorganic compounds, including many polymers.[6] This is particularly useful in polymer chemistry, coatings, and industrial cleaning formulations.[9]

-

Chemical Intermediate: It can act as a precursor or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[10] The pyrrolidinone ring is a common scaffold in biologically active compounds.[11]

-

Extraction Agent: Its selective solvency for certain compounds can be exploited in extraction processes, such as in petrochemical processing to separate aromatic hydrocarbons.[9]

-

Formulation Component: In drug development, related compounds like NMP are used in formulations for both oral and transdermal delivery routes to enhance the solubility of active pharmaceutical ingredients (APIs).[8][10]

Caption: Potential applications of this compound.

Safety, Handling, and Toxicology

Proper handling of any chemical substance is paramount to ensure laboratory safety. The safety profile for this compound is based on GHS (Globally Harmonized System) classifications provided to the European Chemicals Agency (ECHA).

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Skin: Wash off immediately with plenty of water and soap. If irritation persists, seek medical advice.[12]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]

-

Caption: Safety and handling summary for this compound.

References

-

PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2023, September 3). 1-Propyl-2-pyrrolidinone. Retrieved from [Link]

-

Chemsigma International Co., Ltd. (n.d.). Buy this compound. Retrieved from [Link]

-

G. Z. Gessner, et al. (2017). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Retrieved from [Link]

-

Expanding Applications of 2-Pyrrolidone Across Industries. (2023, August 29). LinkedIn. Retrieved from [Link]

-

Chinafloc. (2024, October 9). The main application of 2-pyrrolidone. Retrieved from [Link]

-

The Role of 2-Pyrrolidone as a Versatile Industrial Solvent. (n.d.). LinkedIn. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved from [Link]

-

LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]

Sources

- 1. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3 | Chemsrc [chemsrc.com]

- 3. 3470-99-3 | CAS DataBase [chemicalbook.com]

- 4. This compound CAS#: 3470-99-3 [m.chemicalbook.com]

- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 6. Expanding Applications of 2-Pyrrolidone Across Industries-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]

- 7. Page loading... [guidechem.com]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 10. The main application of 2-pyrrolidone|2-pyrrolidone manufacturer - CHINAFLOC [chinafloc.com]

- 11. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.fr [fishersci.fr]

- 13. echemi.com [echemi.com]

- 14. 3470-99-3|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of 1-Propylpyrrolidin-2-one

An In-Depth Technical Guide to 1-Propylpyrrolidin-2-one

Introduction

This compound, also known as N-propyl-2-pyrrolidone, is a substituted lactam that belongs to the pyrrolidone family of compounds. Its structure, featuring a five-membered lactam ring with a propyl group attached to the nitrogen atom, imparts a unique combination of properties that make it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

A clear understanding of the fundamental identifiers and structural representation of this compound is crucial for any scientific endeavor.

-

IUPAC Name : this compound[1]

-

Canonical SMILES : CCCN1CCCC1=O[1]

-

Synonyms : N-Propyl-2-pyrrolidinone, 1-Propyl-2-pyrrolidinone, N-Propylpyrrolidone[1][2]

Caption: 2D Chemical Structure of this compound.

Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application. This compound is a colorless to slightly yellow liquid under standard conditions.

| Property | Value | Source |

| Molecular Weight | 127.18 g/mol | [1][2][3] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [2] |

| Flash Point | 96.3 ± 9.3 °C | [2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [2] |

| Refractive Index | 1.466 | [2] |

| LogP | 0.67 | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the lactam functionality. The amide bond within the five-membered ring is susceptible to hydrolysis under acidic or basic conditions, which would lead to the ring-opened product, 4-(propylamino)butanoic acid. The N-propyl group can influence the compound's solubility and steric interactions in chemical reactions. Based on the properties of similar N-substituted pyrrolidones like N-methyl-2-pyrrolidone (NMP), it is expected to be a stable, polar aprotic solvent.[4][5]

Synthesis of this compound

A common method for the synthesis of this compound is through the reductive amination of 2-pyrrolidone with propionaldehyde.[3] This process involves the formation of an intermediate enamine or iminium ion, which is then reduced to the final product.

Experimental Protocol: Reductive Amination

-

Reaction Setup : In a suitable reaction vessel, suspend 2-pyrrolidone (1 equivalent), propionaldehyde (2.7 equivalents), and anhydrous sodium sulfate (2.65 equivalents) in ethyl acetate.

-

Catalyst Addition : Add 20% Palladium on carbon (Pd/C) (wet, 0.25 equivalents by weight) to the suspension.

-

Hydrogenation : Stir the mixture under a hydrogen atmosphere (4 MPa) at 100°C for 4 hours.[3]

-

Workup : After the reaction is complete, cool the mixture to room temperature and filter off the catalyst and drying agent.

-

Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Characterization and Spectral Analysis

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen) and the three methylene groups of the pyrrolidone ring.

-

¹³C NMR would display seven distinct carbon signals corresponding to the molecular structure.

-

-

Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (127.18 g/mol ).[2][6] Fragmentation patterns would be consistent with the loss of alkyl fragments.

-

Infrared (IR) Spectroscopy : A strong absorption band characteristic of the amide carbonyl group (C=O) would be expected in the region of 1650-1700 cm⁻¹.

Experimental Protocol: Compound Characterization

-

NMR Sample Preparation : Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

NMR Acquisition : Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

MS Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

MS Acquisition : Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an electrospray ionization (ESI) source.

-

IR Sample Preparation : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.

-

IR Acquisition : Obtain the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Caption: Workflow for the characterization of this compound.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural similarity to other N-substituted pyrrolidones suggests several potential uses:

-

Specialty Solvent : Like N-methyl-2-pyrrolidone (NMP), it could serve as a polar aprotic solvent with high solvency for a range of organic and inorganic compounds.[4][5] NMP is widely used in the electronics, polymer, and pharmaceutical industries.[4][5][7]

-

Pharmaceutical Intermediate : The pyrrolidone scaffold is a common motif in many pharmaceutically active compounds. 4-propylpyrrolidin-2-one, an isomer, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[8][9] This suggests that this compound could also be explored as a building block in medicinal chemistry.

-

Formulation Excipient : NMP is used in pharmaceutical formulations to enhance the solubility and delivery of poorly soluble drugs.[7][10] Given its properties, this compound could be investigated for similar applications as a solubilizing agent or a penetration enhancer in transdermal drug delivery systems.[7][10]

Safety and Handling

Based on the available GHS classification, this compound should be handled with appropriate care.

-

Hazard Classifications :

-

Precautionary Measures :

-

Handling : Use in a well-ventilated area, preferably under a chemical fume hood.[11][12] Avoid breathing vapors or mist.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

-

First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water.[12] If inhaled, move to fresh air.[12] If swallowed, rinse mouth and seek medical attention.[11][12]

-

Conclusion

This compound is a versatile chemical compound with a range of interesting physical and chemical properties. Its straightforward synthesis and the potential for diverse applications, particularly as a specialty solvent and a building block in pharmaceutical chemistry, make it a valuable molecule for further investigation by researchers and scientists. Adherence to proper safety protocols is essential when handling this compound.

References

-

1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1-Propyl-2-pyrrolidinone | CAS#:3470-99-3 | Chemsrc. (2025, September 3). Chemsrc. Retrieved January 12, 2026, from [Link]

-

1-(Prop-2-yn-1-yl)pyrrolidin-2-one | C7H9NO | CID 12464313 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1-(Pyrrolidin-1-yl)prop-2-en-1-one | C7H11NO | CID 182055 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1-propyl-pyrrolidin-2-one (C7H13NO) - PubChemLite. (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

4-Propylpyrrolidin-2-one | C7H13NO | CID 14178100 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents. (n.d.). Google Patents.

-

N-Methyl-2-pyrrolidone | - atamankimya.com. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]

-

Review of pharmaceutical applications of N-methyl-2-pyrrolidone. - SciSpace. (2010, November 11). SciSpace. Retrieved January 12, 2026, from [Link]

-

N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

- 1. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3 | Chemsrc [chemsrc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. atamankimya.com [atamankimya.com]

- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 1-propyl-pyrrolidin-2-one (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 7. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 8. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]

- 9. (R)-4-Propylpyrrolidin-2-one | 930123-37-8 [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Biological activity of N-propyl-2-pyrrolidone derivatives

An In-Depth Technical Guide to the Biological Activity of N-Propyl-2-Pyrrolidone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Scaffold of the Pyrrolidone Ring

The five-membered lactam ring of 2-pyrrolidone has proven to be a remarkably versatile scaffold in medicinal chemistry. From the pioneering nootropic effects of piracetam to the potent anticonvulsant activity of levetiracetam, this chemical motif has given rise to a plethora of biologically active compounds.[1] This guide delves into a specific and promising subclass: N-propyl-2-pyrrolidone derivatives. By exploring their synthesis, biological activities, and underlying mechanisms of action, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these fascinating molecules.

The Chemical Landscape of N-Propyl-2-Pyrrolidone Derivatives

The core structure of an N-propyl-2-pyrrolidone derivative consists of a 2-pyrrolidone ring with a propyl group attached to the nitrogen atom. The therapeutic potential of these molecules is further expanded through various substitutions on the pyrrolidone ring and the propyl chain.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of N-propyl-2-pyrrolidone derivatives can be approached through several established methodologies. A common and efficient method involves the N-alkylation of 2-pyrrolidone with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base. For the synthesis of more complex derivatives, such as those with substitutions on the pyrrolidone ring, multi-step synthetic routes are often employed, starting from precursors like γ-butyrolactone.[2]

Experimental Protocol: Base-Mediated N-Alkylation of 2-Pyrrolidone

Objective: To synthesize N-propyl-2-pyrrolidone.

Materials:

-

2-Pyrrolidone

-

1-Bromopropane

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 2-pyrrolidone (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add 1-bromopropane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude N-propyl-2-pyrrolidone by flash column chromatography on silica gel.

Unraveling the Biological Activities

N-propyl-2-pyrrolidone derivatives have demonstrated a range of promising biological activities, primarily centered on the central nervous system (CNS). These include anticonvulsant, nootropic, and neuroprotective effects.

Anticonvulsant Properties: A Focus on Brivaracetam

A prime example of a clinically relevant N-propyl-2-pyrrolidone derivative is brivaracetam , the (4R)-propyl analog of levetiracetam.[1] Brivaracetam is a potent anticonvulsant with a high affinity for the synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy.[3] The introduction of the n-propyl group at the 4-position of the pyrrolidone ring significantly enhances its binding affinity to SV2A compared to levetiracetam.[4]

Table 1: Anticonvulsant Activity of Selected Pyrrolidone Derivatives

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |

| Brivaracetam | MES (mice) | 41.0 | [5] |

| Brivaracetam | scPTZ (mice) | 101.6 | [5] |

| Brivaracetam | 6Hz (mice) | 45.42 | [5] |

| Levetiracetam | MES (mice) | >300 | [6] |

| Levetiracetam | scPTZ (mice) | >300 | [6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

Objective: To evaluate the anticonvulsant efficacy of an N-propyl-2-pyrrolidone derivative against generalized tonic-clonic seizures.

Apparatus:

-

Electroconvulsive shock generator with corneal electrodes

-

Restraining device for mice

Procedure:

-

Administer the test compound or vehicle to a group of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, restrain each mouse individually.

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Place the corneal electrodes on the corneas of the mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

-

Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, characterized by a rigid extension of the hindlimbs for at least 3 seconds.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.

Nootropic and Cognitive-Enhancing Effects

The racetam class of drugs, which are derivatives of 2-pyrrolidone, are well-known for their cognitive-enhancing or nootropic effects.[7][8] While specific studies on the nootropic effects of a wide range of N-propyl-2-pyrrolidone derivatives are limited, the established activity of related compounds like phenylpiracetam suggests that this class of molecules holds potential in this area.[2][9][10] The proposed mechanisms for the nootropic effects of racetams involve the modulation of cholinergic and glutamatergic neurotransmission.[7][11]

Experimental Protocol: Morris Water Maze for Spatial Learning and Memory in Rats

Objective: To assess the potential of an N-propyl-2-pyrrolidone derivative to improve spatial learning and memory.

Apparatus:

-

Circular water tank (approximately 1.5-2 m in diameter)

-

Submersible platform

-

Video tracking system and software

-

Distinct visual cues placed around the room

Procedure:

Acquisition Phase (4-5 days):

-

Fill the tank with water and make it opaque with non-toxic white paint or milk powder.

-

Submerge a platform about 1-2 cm below the water surface in a fixed quadrant.

-

Gently place the rat into the water at one of four designated start positions, facing the wall of the tank.

-

Allow the rat to swim and find the hidden platform. If it fails to find it within 60-120 seconds, gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Conduct 4 trials per day for each rat, with different starting positions.

-

Record the escape latency (time to find the platform) and path length for each trial.

Probe Trial (Day after last acquisition day):

-

Remove the platform from the tank.

-

Place the rat in the tank at a novel start position.

-

Allow the rat to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

Neuroprotective Properties: Combating Excitotoxicity and Oxidative Stress

Neuroprotection is another significant biological activity associated with pyrrolidone derivatives.[3][6][12][13][14][15][16] These compounds have been shown to protect neurons from damage induced by excitotoxicity and oxidative stress, which are key pathological mechanisms in various neurodegenerative diseases.[17] The neuroprotective effects are thought to be mediated, in part, by the modulation of calcium channels and antioxidant mechanisms.[18][19]

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To evaluate the neuroprotective effect of an N-propyl-2-pyrrolidone derivative against glutamate-induced neuronal cell death.

Cell Line:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

Procedure:

-

Culture the neuronal cells in a 96-well plate until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of the N-propyl-2-pyrrolidone derivative for 1-24 hours.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for a specific duration (e.g., 15-30 minutes).

-

Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compound.

-

Incubate the cells for 24 hours.

-

Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Calculate the percentage of neuroprotection afforded by the test compound compared to the glutamate-only control.

Mechanisms of Action: A Molecular Perspective

The diverse biological activities of N-propyl-2-pyrrolidone derivatives stem from their interactions with specific molecular targets within the CNS.

Modulation of Synaptic Vesicle Protein 2A (SV2A)

As exemplified by brivaracetam, a primary mechanism of anticonvulsant action for some N-propyl-2-pyrrolidone derivatives is the high-affinity binding to SV2A.[1][3] SV2A is an integral membrane protein found on synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[14] By binding to SV2A, these compounds are thought to modulate its function, leading to a reduction in aberrant neuronal hyperexcitability.[4]

Caption: Proposed mechanism of SV2A modulation by N-propyl-2-pyrrolidone derivatives.

Interaction with GABAergic and Glutamatergic Systems

The nootropic and neuroprotective effects of pyrrolidone derivatives are often linked to their ability to modulate the major inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems.[11][20][21][22] Some derivatives have been shown to enhance GABAergic transmission and modulate the function of glutamate receptors, such as NMDA and AMPA receptors.[11] This dual action can contribute to both cognitive enhancement and protection against excitotoxic neuronal damage.

Caption: Modulation of GABAergic and glutamatergic systems.

Structure-Activity Relationships (SAR): The Importance of the N-Propyl Group

SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrrolidone derivatives, modifications at both the N1 and C4 positions of the lactam ring have been shown to significantly impact biological activity.

The presence and nature of the N-alkyl substituent can influence the anticonvulsant properties of related compounds.[23] In the case of brivaracetam, the introduction of the 4-(R)-propyl group is a key determinant of its high affinity for SV2A and its potent anticonvulsant effects.[1] This highlights the importance of exploring different alkyl chains at the N-position and other positions of the pyrrolidone ring to fine-tune the pharmacological profile.

Caption: Key structural elements influencing the biological activity of N-propyl-2-pyrrolidone derivatives.

Future Directions and Conclusion

N-propyl-2-pyrrolidone derivatives represent a promising area of research in the quest for novel CNS-active agents. The clinical success of brivaracetam underscores the potential of this chemical class in the treatment of epilepsy. Further exploration of the structure-activity relationships, particularly concerning the length and branching of the N-alkyl chain and substitutions on the pyrrolidone ring, is warranted to develop new compounds with improved efficacy and safety profiles.

Moreover, the potential nootropic and neuroprotective effects of N-propyl-2-pyrrolidone derivatives remain a largely untapped area of investigation. Rigorous preclinical studies using the experimental models outlined in this guide are essential to elucidate the full therapeutic potential of this versatile chemical scaffold. As our understanding of the intricate molecular mechanisms underlying CNS disorders continues to grow, N-propyl-2-pyrrolidone derivatives are poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

Giménez-Santana, P., et al. (2022). Levetiracetam Mechanisms of Action: From Molecules to Systems. Frontiers in Molecular Neuroscience, 15, 849364. [Link]

-

Betti, M. S., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 931-939. [Link]

-

Ali, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

-

Kaminski, K., et al. (2017). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. Bioorganic & Medicinal Chemistry Letters, 27(6), 1412-1415. [Link]

-

Kodonidi, I. P., et al. (2021). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 9(1), 4-13. [Link]

-

Mittapalli, G. K., & Roberts, E. (2014). Structure activity relationships of novel antiepileptic drugs. Current Medicinal Chemistry, 21(6), 722-754. [Link]

-

Kumar, A., et al. (2012). Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. Archiv der Pharmazie, 345(10), 791-798. [Link]

-

Trofimov, A. I., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(11), 3334. [Link]

-

Zlatkov, A., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 12(2), 253. [Link]

-

Andres-Mach, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1184-1190. [Link]

-

Crossfield, R. (2025). phenylpiracetam for improved brain function. Ryan Crossfield. [Link]

-

Saly, R., et al. (2024). Mechanisms Underlying Allosteric Modulation of Antiseizure Medication Binding to Synaptic Vesicle Protein 2A (SV2A). bioRxiv. [Link]

-

Betti, M. S., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Zadrożna, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5463. [Link]

-

Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

-

Li, Q., et al. (2019). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. ACS Omega, 4(4), 6753-6766. [Link]

-

Fereidoni, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(1), 47-56. [Link]

-

Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13054. [Link]

-

Li, Y., et al. (2023). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Current Neuropharmacology, 21(10), 2035-2053. [Link]

-

Zhang, C., & Li, W. (2021). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences, 233, 03020. [Link]

-

Oyaizu, M., & Narahashi, T. (1999). Modulation of the neuronal nicotinic acetylcholine receptor-channel by the nootropic drug nefiracetam. Brain Research, 822(1-2), 72-79. [Link]

-

Zlatkov, A., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(4), 884. [Link]

-

Yoshii, M., & Watabe, S. (1994). Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 104 Suppl 1, 13P-18P. [Link]

-

Löscher, W., & Schmidt, D. (2002). Levetiracetam: a new antiepileptic drug?. Epilepsy Research, 50(1-2), 3-16. [Link]

-

Kodonidi, I. P., et al. (2021). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology. [Link]

-

Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry, 11, 546796. [Link]

-

Park, K. H., et al. (2001). The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides. Bioorganic & Medicinal Chemistry Letters, 11(13), 1731-1734. [Link]

-

Moriguchi, S., et al. (2007). Nefiracetam Potentiates N-Methyl-d-aspartate (NMDA) Receptor Function via Protein Kinase C Activation and Reduces Magnesium Block of NMDA Receptor. Molecular Pharmacology, 71(2), 580-587. [Link]

-

Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta Poloniae Pharmaceutica, 70(6), 1073-1082. [Link]

-

Abd El-All, A. S., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 163-170. [Link]

-

Al-Ostath, R. A., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-8. [Link]

-

Di Mola, A., et al. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. International Journal of Molecular Sciences, 24(3), 2893. [Link]

-

Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Saudi Chemical Society, 16(4), 431-438. [Link]

Sources

- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]

- 3. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Psychonauts’ World of Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phenylpiracetam for improved brain function — Ryan Crossfield [ryancrossfield.com]

- 10. cognix.uk [cognix.uk]

- 11. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]

- 17. rjptonline.org [rjptonline.org]

- 18. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. archivepp.com [archivepp.com]

- 23. The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Pharmacological Effects of 1-Propylpyrrolidin-2-one

Abstract

1-Propylpyrrolidin-2-one, a simple N-substituted derivative of the pyrrolidin-2-one scaffold, currently lacks extensive direct pharmacological investigation. However, the pyrrolidin-2-one core is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. This technical guide provides a comprehensive analysis of the potential pharmacological effects of this compound by examining the known activities of structurally related pyrrolidin-2-one derivatives. Through a structure-activity relationship (SAR) lens, we will explore potential central nervous system (CNS), cardiovascular, and other systemic effects. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and proposing avenues for future experimental exploration.

Introduction: The Pyrrolidin-2-one Scaffold - A Versatile Pharmacophore

The five-membered nitrogen-containing heterocyclic ring of pyrrolidin-2-one is a cornerstone in the design of numerous therapeutic agents.[1] Its unique stereochemical and conformational properties allow for precise three-dimensional arrangements of functional groups, making it an ideal scaffold for targeting a variety of biological receptors and enzymes.[1] Derivatives of pyrrolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, and enzymatic inhibitory effects.[2][3][4]

This guide will focus on the potential pharmacological profile of this compound. While direct experimental data for this specific molecule is scarce, by analyzing the established biological activities of its chemical relatives, we can construct a scientifically-grounded hypothesis of its potential effects.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C7H13NO | [5] |

| Molecular Weight | 127.18 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 3470-99-3 | [5] |

| Predicted XlogP | 0.7 | [6] |

The predicted octanol-water partition coefficient (XlogP) of 0.7 suggests that this compound has a degree of lipophilicity that may allow for penetration of the blood-brain barrier, a key consideration for potential central nervous system activity.

Potential Pharmacological Effects Based on Structure-Activity Relationships

The N-substituent on the pyrrolidin-2-one ring plays a critical role in determining the pharmacological activity of the molecule. By examining derivatives with different N-alkyl and more complex substituents, we can infer potential activities for the N-propyl variant.

Potential Central Nervous System (CNS) Activity

The pyrrolidin-2-one scaffold is a well-established pharmacophore for CNS-active drugs. The racetam class of nootropic drugs, for instance, is built upon this core structure.

-

Anticonvulsant Potential: Several studies have demonstrated the anticonvulsant properties of N-substituted pyrrolidin-2-one derivatives. For example, a series of N-(3'-aminopropyl)-2-pyrrolidinone derivatives acylated with various acid chlorides showed activity in a pentylenetetrazole (PTZ)-induced seizure model in mice.[4] The presence of the N-propyl group in this compound could modulate this activity.

-

GABA-like Activity: The compound HA-966 (1-hydroxy-3-amino-pyrrolidone-2), a structural analog of the cyclic form of GABA, has shown neuropharmacological properties, including catalepsy and tranquilization, suggesting an interaction with GABAergic systems.[7] While this compound lacks the hydroxyl and amino groups of HA-966, the core scaffold's ability to mimic GABA suggests that even simple N-alkyl derivatives could have subtle modulatory effects on CNS activity.

Potential Cardiovascular Effects

Research has also pointed to the cardiovascular effects of certain pyrrolidin-2-one derivatives.

-

Antiarrhythmic and Adrenolytic Properties: A series of novel pyrrolidin-2-one derivatives with adrenolytic properties have been evaluated for their antiarrhythmic and antioxidant activity.[2] Specifically, compounds with a 1-[3-(4-arylpiperazin-1-yl)propyl] substituent at the nitrogen of the pyrrolidin-2-one ring have shown promise. While the N-propyl group is much simpler, this indicates that modifications at this position can influence cardiovascular function. Further investigation would be needed to determine if this compound itself possesses any antiarrhythmic or adrenolytic activity.

-

Effects on the Circulatory System: Studies on 1-(beta-hydroxy-gamma-aminopropyl)-2-pyrrolidinone derivatives have reported effects on the circulatory system, in addition to antiarrhythmic properties.[8] This further supports the notion that N-substituted pyrrolidin-2-ones can have cardiovascular implications.

Other Potential Activities

The versatility of the pyrrolidin-2-one scaffold extends to other therapeutic areas.

-

Enzyme Inhibition: Optically active derivatives of 2-pyrrolidinone have been synthesized and shown to be inhibitors of the autotaxin (ATX) enzyme, which is involved in inflammatory conditions.[3] This suggests that the pyrrolidin-2-one core can serve as a starting point for the development of enzyme inhibitors. The N-propyl group of this compound could potentially interact with the active sites of various enzymes.

Proposed Experimental Workflows for Pharmacological Characterization

To validate the hypothesized pharmacological effects of this compound, a systematic experimental approach is necessary.

In Vitro Assays

A battery of in vitro assays should be the first step to determine the compound's biological activity at the molecular and cellular level.

Step-by-Step Protocol for Initial In Vitro Screening:

-

Receptor Binding Assays:

-

Prepare a panel of CNS receptors, including GABA-A, GABA-B, and various dopamine and serotonin receptor subtypes.

-

Utilize radioligand binding assays to determine the affinity of this compound for these receptors.

-

Incubate varying concentrations of the test compound with receptor-containing membrane preparations and a specific radioligand.

-

Measure the displacement of the radioligand to calculate the binding affinity (Ki).

-

-

Enzyme Inhibition Assays:

-

Select a panel of relevant enzymes, such as autotaxin and acetylcholinesterase.

-

Perform enzyme activity assays in the presence and absence of this compound.

-

Measure the rate of substrate conversion to product to determine the half-maximal inhibitory concentration (IC50).

-

-

Cell-Based Assays:

-

Utilize neuronal cell lines (e.g., SH-SY5Y, PC-12) to assess cellular responses.

-

Measure changes in intracellular calcium levels, membrane potential, and second messenger production in response to the compound.

-

Employ assays to evaluate cytotoxicity and cell viability (e.g., MTT, LDH assays).

-

Caption: Proposed in vitro screening workflow for this compound.

In Vivo Studies

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the systemic effects and potential therapeutic efficacy of this compound.

Step-by-Step Protocol for Preliminary In Vivo Assessment:

-

Animal Models:

-

Utilize rodent models (mice or rats) for initial studies.

-

Ensure all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Pharmacokinetic (PK) Studies:

-

Administer this compound via various routes (e.g., oral, intravenous, intraperitoneal).

-

Collect blood samples at multiple time points.

-

Analyze plasma concentrations of the compound and any potential metabolites using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

-

-

Pharmacodynamic (PD) and Behavioral Studies:

-

CNS Activity:

-

Open Field Test: To assess general locomotor activity and anxiety-like behavior.

-

Elevated Plus Maze: To further evaluate anxiolytic or anxiogenic effects.

-

Rotarod Test: To assess motor coordination and potential sedative effects.

-

Seizure Models (e.g., PTZ, MES): To investigate anticonvulsant activity.

-

-

Cardiovascular Monitoring:

-

Utilize telemetry to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.

-

-

Caption: Proposed in vivo assessment workflow for this compound.

Toxicology and Safety Considerations

While direct toxicological data for this compound is limited, information on related N-alkyl-pyrrolidones, such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), highlights potential areas of concern. NMP and NEP are known reproductive and developmental toxicants.[9][10][11][12][13] Therefore, a thorough toxicological evaluation of this compound would be imperative before any consideration for therapeutic development.

Initial Hazard Identification:

-

GHS Classification: According to PubChem, this compound is classified as harmful if swallowed, and causes skin and eye irritation.[5]

-

Potential for Reproductive Toxicity: Given the known toxicity of related N-alkyl-pyrrolidones, a cautious approach is warranted, and reproductive toxicity studies should be prioritized in any preclinical development program.

Conclusion and Future Directions

This compound represents an unexplored molecule within the pharmacologically rich class of pyrrolidin-2-ones. Based on a comprehensive analysis of its structural analogs, it is plausible that this compound may exhibit activity in the central nervous and cardiovascular systems. The proposed experimental workflows provide a roadmap for the systematic investigation of these potential effects.

Future research should focus on:

-

Synthesis and Purification: Ensuring a high-purity supply of this compound for robust and reproducible pharmacological testing.

-

Comprehensive In Vitro Profiling: Expanding the panel of receptors and enzymes to uncover novel biological targets.

-

In-Depth In Vivo Characterization: Elucidating the mechanisms of action underlying any observed physiological effects.

-

Early-Stage Toxicological Assessment: Prioritizing the evaluation of potential reproductive and developmental toxicity.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

References

-

Goti, A., Cicchi, S., Cordero, F. M., & Brandi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Grajda, M., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 13-25. [Link]

-

PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Tomassoli, I., et al. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 23(10), 2635. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8206. [Link]

-

Kokotou, M. G., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115234. [Link]

-

Kukiełka, E., & Szadowska, A. (1988). Synthesis and Pharmacological Properties of New N-aminoalkyl-2-pyrrolidinone Derivatives. Polish Journal of Pharmacology and Pharmacy, 40(2), 173-182. [Link]

-

Käfferlein, H. U., et al. (2019). Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. Archives of Toxicology, 93(4), 921-929. [Link]

-

INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]

-

Giraldi, P. N., et al. (1979). A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II. Il Farmaco; edizione scientifica, 34(12), 1073-1078. [Link]

-

Scientific Committee on Consumer Safety. (2011). Opinion on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

-

Betti, M. M., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-40. [Link]

-

Puthli, S. P., & Vavia, P. R. (2009). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Indian Journal of Pharmaceutical Sciences, 71(3), 283-288. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. Australian Government Department of Health. [Link]

-

Saillenfait, A. M., et al. (2007). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. Journal of Applied Toxicology, 27(6), 571-581. [Link]

-

Kedracka-Krok, S., et al. (2022). In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. International Journal of Molecular Sciences, 23(20), 12539. [Link]

-

PubChemLite. (n.d.). 1-propyl-pyrrolidin-2-one (C7H13NO). [Link]

-

Wikipedia. (n.d.). 2-Pyrrolidone. [Link]

-

Bader, M., et al. (2005). Human experimental exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. International Archives of Occupational and Environmental Health, 78(8), 615-627. [Link]

-

Gubin, J., et al. (1983). [Pyrido[2,3-b][1][14]diazepinones with CNS activity]. Il Farmaco; edizione scientifica, 38(8), 563-575. [Link]

-

Letavic, M. A., et al. (2011). 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. Journal of Medicinal Chemistry, 54(15), 5486-5503. [Link]

-

Valdez, C. A., et al. (2021). Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Scientific Reports, 11(1), 1-13. [Link]

-

Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. [Link]

-

Bonta, I. L., et al. (1971). 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. British Journal of Pharmacology, 43(3), 514-535. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-propyl-pyrrolidin-2-one (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 7. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological properties of new N-aminoalkyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 11. ec.europa.eu [ec.europa.eu]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Biological Activity of 1-Propylpyrrolidin-2-one and its Derivatives